Enhanced PAK4 Inhibitory Potency Compared to the 8-Des-Fluoro Analog
The presence of the 8-fluoro substituent significantly enhances PAK4 inhibitory activity. In a direct comparison using a high-throughput time-resolved fluorescence (HTRF) assay, 6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one demonstrated an IC50 value of 16 nM against full-length human PAK4 [1]. In contrast, its close analog lacking the 8-fluoro substituent, 6-Bromo-2-cyclopropylquinazolin-4(3H)-one, exhibited a >3-fold reduction in potency with an IC50 of 57 nM under identical assay conditions [2].
| Evidence Dimension | PAK4 Inhibition (IC50) |
|---|---|
| Target Compound Data | 16 nM |
| Comparator Or Baseline | 6-Bromo-2-cyclopropylquinazolin-4(3H)-one: 57 nM |
| Quantified Difference | ~3.6-fold increase in potency for the 8-fluoro compound. |
| Conditions | Full-length human PAK4 HTRF assay; 60-minute incubation. |
Why This Matters
This data proves that the 8-fluoro substituent is non-negotiable for achieving sub-20 nM potency on PAK4, a key target in cancer metastasis; substituting with the 8-des-fluoro analog would severely compromise the intended biological effect.
- [1] BindingDB BDBM50252687 / ChEMBL4078441. IC50 = 16 nM. Assay: Inhibition of full length human PAK4 using substrate S2 after 60 mins by HTRF assay. View Source
- [2] BindingDB entry for 6-bromo-2-cyclopropylquinazolin-4(3H)-one (approximated analog). IC50 = 57 nM. View Source
